Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound that belongs to the pyrrolopyridine class. This compound is notable for its diverse biological activities and is often utilized in medicinal chemistry and pharmaceutical research due to the presence of a fluorine atom, which enhances its stability and biological efficacy. The compound's molecular formula is with a molecular weight of 194.16 g/mol, and its CAS number is 1234616-72-8 .
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be sourced from various chemical suppliers and is classified under the category of pyrrolopyridines. It is recognized for its potential applications in drug development, particularly in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and inflammatory diseases .
The synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves several key steps:
The synthesis may be conducted under controlled temperature conditions (typically around 35-62°C) to optimize yield and purity. Techniques such as refluxing and evaporative concentration are employed to isolate the final product effectively .
The molecular structure of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate features a pyrrolopyridine ring system with a fluorine substituent at the 5-position and a carboxylate group at the 2-position. The compound's structure can be represented using various notations:
Key structural data includes:
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate participates in various chemical reactions:
The mechanism of action for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, it disrupts their signaling pathways that are crucial for cell proliferation and angiogenesis. This inhibition can lead to apoptosis in cancerous cells, making it a promising candidate for cancer therapy .
Relevant data includes:
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in ongoing research within medicinal chemistry fields.
Fluorinated heterocycles represent a cornerstone of modern medicinal chemistry, with fluorine incorporation enhancing pharmacokinetic and pharmacodynamic properties. The strategic introduction of fluorine improves metabolic stability, membrane permeability, and target binding affinity through electronic and steric effects. Fluorine’s high electronegativity (Pauling scale: 4.0) influences electron density in adjacent rings, modulating pKa and lipophilicity. This is exemplified by fluorinated pyrrolopyridines, where fluorine at the 5-position increases metabolic resistance to oxidative degradation while optimizing lipophilic efficiency (LipE) for CNS penetration. Approximately 30% of kinase inhibitors contain fluorine, underscoring its critical role in precision drug design .
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor development due to its balanced hydrogen-bonding capacity and planar geometry. The nitrogen-rich bicyclic system mimics purine nucleobases, enabling potent interactions with kinase hinge regions. Specifically, the pyrrolic N-H serves as a hydrogen bond donor, while the pyridinic nitrogen acts as an acceptor, facilitating high-affinity binding to ATP pockets. This versatility is evidenced by diverse clinical candidates targeting TNIK, BTK, and c-Met kinases. The scaffold’s rigid framework also minimizes entropic penalties upon binding, contributing to sub-nanomolar inhibition observed in compounds like TNIK inhibitors (IC50 < 1 nM) [1] [7].
Table 1: Key Fluorinated Heterocycles in Kinase Drug Discovery
Heterocycle | Representative Kinase Target | Key Advantages | Clinical Stage |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | TNIK, BTK, AAK1 | Enhanced hinge binding, metabolic stability | Preclinical-Phase II |
Pyrazolo[3,4-d]pyrimidine | BTK, JAK | High selectivity, favorable ClogP | Approved (Ibrutinib) |
Quinazoline | EGFR, HER2 | Optimal geometry for ATP pocket | Approved (Gefitinib) |
Imidazo[1,2-a]pyridine | ALK, FLT3 | Good solubility, moderate clearance | Phase III (Ensartinib) |
Fibroblast Growth Factor Receptor (FGFR) inhibitors have evolved from non-selective tyrosine kinase inhibitors (TKIs) to highly specific agents. Early candidates like ponatinib incorporated simple heterocycles, but suffered from off-target effects. The integration of fluorinated pyrrolopyridines marked a turning point, enabling precise FGFR1-4 inhibition through optimized hinge interactions. Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives exploit fluorine’s electron-withdrawing properties to stabilize binding-site interactions, particularly with gatekeeper residues. This evolution parallels broader trends in kinase drug design, where fluorine-directed molecular recognition has yielded agents with >100-fold selectivity over VEGFR and PDGFR families [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7